molecular formula C7H5ClN2OS B1273777 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 306936-06-1

3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No. B1273777
M. Wt: 200.65 g/mol
InChI Key: YVYZVJRSESVBCM-UHFFFAOYSA-N
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Description

The compound 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, which is known for its wide range of biological and pharmacological activities. These activities make 1,3,4-oxadiazoles a privileged structure in drug chemistry. The presence of a reactive chloromethyl group in such compounds allows for further chemical modification, enhancing their utility in the synthesis of biologically active derivatives that could be used as drugs or insecticides .

Synthesis Analysis

The synthesis of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole derivatives can be achieved through a convenient method that starts with commercially available aromatic and heterocyclic carboxylic acids. The process involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization with phosphorus trichloroxide (V). This method offers high yields of the targeted oxadiazoles without the need for purifying intermediate compounds, which simplifies the procedure and saves time and reagents. The method is versatile, allowing for the preparation of a wide range of derivatives, including those with heterocyclic substituents like thiophenyl or furyl groups .

Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its derivatives has been confirmed through 1H NMR spectroscopy and elemental analysis. These techniques ensure the correct identification of the synthesized compounds and their structural integrity, which is crucial for their potential application in synthetic practice and the development of new drugs .

Chemical Reactions Analysis

The chloromethyl group in 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole serves as a reactive site for further chemical transformations. For instance, chloromethyl heterocycles can react with salts of thio- and dithiophosphoric acids to form corresponding O,O-dialkyl-S-[(2-alkoxy- and 2-alkylthio-1,3,4-thiadiazol-5-yl)-methyl]- and -S-[(2-alkyl-1,3,4-oxadiazol-5-yl)-methyl]-thio- and -dithiophosphates . Additionally, a novel condensing agent, 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], has been synthesized and found to be useful for the preparation of various compounds such as amides, esters, and polyureas under mild conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole are not detailed in the provided papers, the general properties of 1,3,4-oxadiazole derivatives can be inferred. These compounds are typically characterized by their stability and reactivity due to the oxadiazole ring. The presence of the chloromethyl group is likely to influence the compound's boiling point, solubility, and reactivity, making it a versatile intermediate for further chemical synthesis. The high yields and purity of the synthesized compounds suggest that they have consistent and predictable properties that are conducive to their use in further chemical reactions .

Scientific Research Applications

Insecticidal Compound Development

3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has been studied for its potential in developing insecticidal compounds. Researchers have synthesized derivatives of this compound that are promising as starting materials for insecticidal thiophosphates and dithiophosphates, indicating its utility in agricultural and pest control applications (Rufenacht, 1972).

Anticancer Agent Synthesis

Studies have also explored the use of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole in the synthesis of compounds with potential anticancer properties. For instance, specific derivatives have been identified as inducers of apoptosis in cancer cell lines, indicating their potential as anticancer agents. This research highlights the compound's significance in the development of novel cancer therapeutics (Zhang et al., 2005).

Antibacterial and Antimicrobial Applications

Several studies have synthesized derivatives of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and evaluated their antibacterial and antimicrobial activities. These compounds have shown significant activity against various bacteria, suggesting their potential in developing new antibacterial and antimicrobial agents (Rai et al., 2010).

Material Science and Photophysical Applications

Research has also been conducted on the photophysical properties of derivatives of this compound, indicating its potential application in material science, particularly in photonic, sensor, and optoelectronic devices. The compound's derivatives have shown interesting photophysical behaviors, making them suitable for various optoelectronic applications (Naik et al., 2019).

Safety And Hazards

Thiophene is classified as a flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

properties

IUPAC Name

3-(chloromethyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYZVJRSESVBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383994
Record name 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

CAS RN

306936-06-1
Record name 3-(Chloromethyl)-5-(2-thienyl)-1,2,4-oxadiazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
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